Soporidine is classified as a strigolactone antagonist. Strigolactones are naturally occurring plant hormones that play critical roles in various plant processes, including growth regulation and interactions with mycorrhizal fungi. The compound was first characterized in studies investigating its ability to bind to specific receptors involved in the germination process of Striga hermonthica seeds, which are stimulated by strigolactones released from host plants .
The synthesis of soporidine involves several steps that utilize organic synthesis techniques. The compound can be synthesized through a series of reactions starting from simpler organic molecules. Notably, one method employs a piperidine framework, which is modified to include various functional groups essential for its biological activity.
Soporidine has a molecular formula of and a molecular weight of approximately 473.536 g/mol. The compound features a complex structure that includes:
The structural complexity is crucial for its interaction with the strigolactone receptor, influencing its potency as an antagonist .
Soporidine's primary chemical interactions involve binding to the strigolactone receptor in Striga hermonthica. The mechanism involves competitive inhibition where soporidine blocks the receptor's active site, preventing natural strigolactones from eliciting their biological effects.
The mechanism by which soporidine exerts its effects involves several key steps:
Soporidine is characterized by several notable physical and chemical properties:
Soporidine has significant potential applications in agricultural science:
Sophoridine is predominantly isolated from perennial shrubs of the Sophora genus (Fabaceae family). Sophora alopecuroides (syn. S. flavescens)—native to arid regions of Northwest China and Mongolia—yields the highest concentrations, averaging 2.0–2.5 mg/g dry root mass [2] [6]. The alkaloid occurs alongside structural analogs like matrine and oxymatrine, though sophoridine distinguishes itself through its ketone moiety at C-5 [6]. Other sources include:
Table 2: Sophoridine Distribution in Key Plant Species
Species | Plant Part | Concentration (mg/g dry weight) | Geographic Distribution |
---|---|---|---|
Sophora alopecuroides | Roots | 2.0–2.5 | China, Mongolia, Central Asia |
Sophora flavescens | Roots | 1.5–1.8 | East Asia, Himalayas |
Euchresta japonica | Roots | 0.8–1.2 | Japan, Korea |
Sophora moorcroftiana | Seeds | 0.5–0.7 | Tibetan Plateau |
In traditional Chinese medicine (TCM), Sophora roots (苦参, Kushen) have been employed for >2,000 years to "clear heat" (清熱), "dry dampness" (燥濕), and counteract toxic syndromes [5] [6]. Classical texts—including the Shennong Bencao Jing (1st c. CE)—document its use for:
Sophoridine belongs to the quinolizidine alkaloid subclass, characterized by a fused tetracyclic system: two six-membered rings (quinolizidine core) bridged with piperidine and pyrrolidine moieties [2] [6]. Key structural attributes include:
Table 3: Structural Comparison of Key Sophora Alkaloids
Alkaloid | Core Structure | R₁ | R₂ | Bioactivity |
---|---|---|---|---|
Sophoridine | Quinolizidin-5-one | =O | H | Antitumor (broad-spectrum) |
Matrine | Quinolizidine | OH, H | H | Anti-inflammatory |
Oxymatrine | Quinolizidine N-oxide | O→N | H | Hepatoprotective |
Sophocarpine | Dehydromatrine | Δ¹⁰ bond | H | Immunomodulatory |
The ketone group at C-5 enables nucleophilic additions and Schiff base formation, facilitating interactions with biological targets like VEGF (Kd = 3.2 μM) and NF-κB [2] [5]. X-ray crystallography confirms chair-chair conformation in rings A/B, enhancing membrane permeability (logP = 1.8) [6].
China’s National Medical Products Administration (NMPA) approved sophoridine hydrochloride injections (2005) for gastric, lung, and liver cancers following Phase III trials demonstrating 38% objective response rates [5] [6]. Current global research focuses on:1. Oncology: 68% of studies (2020–2025) investigate sophoridine’s:- Cell cycle arrest (G0/G1 or G2/M phase blockade via CDK2/p27)- Apoptosis induction (caspase-3/8 activation, Bcl-2 suppression)- Anti-metastasis (MMP-9 downregulation) [2] [5]2. Non-oncology applications:- Antiviral: Disrupts coxsackievirus RdRp (IC₅₀ = 52 μM) [5]- Cardioprotection: Reduces myocardial infarct size by 41% in rats (1.5 mg/kg) via ERK/TNF-α modulation [6]- Neuroprotection: Attenuates glutamate excitotoxicity in cortical neurons [5]Clinical trials registered in China (NCT05529373/NCT04885131) explore sophoridine-chemotherapy synergism, while U.S. and EU research remains preclinical. Patent analysis shows 72 new sophoridine derivatives filed (2020–2024), indicating robust innovation pipelines [2] [6].
Table 4: Global Sophoridine Research Distribution (2020–2025)
Research Focus | Publications (%) | Key Mechanisms Studied | Clinical Trial Phase |
---|---|---|---|
Oncology | 68% | PI3K/AKT suppression, ROS induction | Phase II–IV (China) |
Anti-inflammation | 15% | NF-κB inhibition, cytokine downregulation | Preclinical |
Cardiovascular | 9% | ERK/p38 modulation, antioxidant effects | Preclinical |
Antiviral | 6% | RdRp/Protease inhibition | Phase I (China) |
Neuroprotection | 2% | Glutamate receptor antagonism | Preclinical |
Structural note: Sophoridine’s ketone (red) and amine (blue) groups enable dual-target engagement with both hydrophobic pockets and ionic residues of biomolecular targets.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4